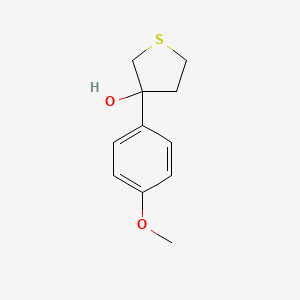
3-(4-Methoxyphenyl)thiolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)thiolan-3-ol is an organic compound with the molecular formula C10H14O2S It is characterized by a thiolane ring substituted with a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)thiolan-3-ol typically involves the reaction of 4-methoxybenzaldehyde with thiolane-3-thiol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)thiolan-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Methoxyphenyl)thiolan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)thiolan-3-ol involves its interaction with specific molecular targets. It can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
類似化合物との比較
Similar Compounds
- 3-(4-Methoxyphenyl)thiolane-3-thiol
- 4-Methoxybenzylthiol
- Thiolan-3-ol
Uniqueness
3-(4-Methoxyphenyl)thiolan-3-ol is unique due to the presence of both a methoxyphenyl group and a thiolane ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and potential biological activities set it apart from similar compounds.
生物活性
3-(4-Methoxyphenyl)thiolan-3-ol is an organic compound characterized by a thiolane ring and a methoxyphenyl substituent, with the molecular formula C10H14O2S. This unique structure imparts distinct chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Weight : 210.29 g/mol
- IUPAC Name : this compound
- Structural Formula :
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with thiolane-3-thiol, often facilitated by a catalyst such as p-toluenesulfonic acid under controlled temperature conditions. This method yields the desired product with good purity and yield .
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile, forming covalent bonds with electrophilic centers in biological systems. The methoxy group enhances its reactivity through hydrogen bonding and other non-covalent interactions, which can influence various biochemical pathways.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that derivatives of this compound can scavenge free radicals effectively .
Antimicrobial Properties
Several studies have reported that thiolane derivatives possess antimicrobial activity against a range of pathogens. For instance, the compound has shown effectiveness against Gram-positive and Gram-negative bacteria in laboratory settings, suggesting its potential as a therapeutic agent in treating infections .
Case Studies
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-Methoxybenzylthiol | Structure | Moderate antioxidant activity |
| Thiolan-3-ol | Structure | Limited antimicrobial effects |
| 3-(4-Methoxyphenyl)thiolane | Structure | Stronger cytotoxic effects than this compound |
特性
IUPAC Name |
3-(4-methoxyphenyl)thiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-13-10-4-2-9(3-5-10)11(12)6-7-14-8-11/h2-5,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWDUWHHNGXCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














